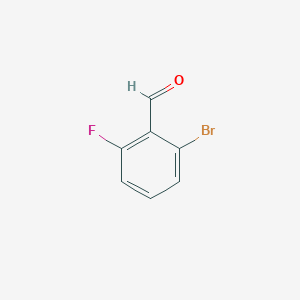
2-Bromo-6-fluorobenzaldehyde
Übersicht
Beschreibung
2-Bromo-6-fluorobenzaldehyde is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is slightly soluble in water .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluorobenzaldehyde involves several steps. The process begins with the bromination of 2-bromo-6-fluorotoluene using hydrogen bromide and hydrogen peroxide under illumination conditions . The reaction solution is then washed through saturated sodium bisulfite solution, and the solvent is evaporated under reduced pressure after anhydrous sodium sulfate drying . The yield of 2-Bromo-6-fluorobenzaldehyde was found to be 79% under the condition of n (2-Bromo-6-fluoro benzyl bromide):n (Methenamine)=1.0:1.3 .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-fluorobenzaldehyde is C7H4BrFO . Its average mass is 203.008 Da and its monoisotopic mass is 201.942947 Da .Chemical Reactions Analysis
2-Bromo-6-fluorobenzaldehyde is a key intermediate in various chemical reactions. It is used in the synthesis of cariporide, a drug used for the prevention and treatment of ischemic heart disease, myocardial infarction, arrhythmia, and stenocardia . It is also used in the synthesis of 4,5-bis-replacement-2-Arylpyrimidines compounds, which can be used as the conditioning agent of mammals C5a receptor, and are used for the treatment of multiple inflammation, cardiovascular and disease of immune system .Physical And Chemical Properties Analysis
2-Bromo-6-fluorobenzaldehyde has a density of 1.7±0.1 g/cm3 . Its boiling point is 228.5±20.0 °C at 760 mmHg . The compound has a flash point of 92.0±21.8 °C . It has a molar refractivity of 40.7±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“2-Bromo-6-fluorobenzaldehyde” is an important raw material and intermediate used in organic synthesis . It plays a crucial role in the formation of various complex organic compounds .
Agrochemical Applications
This compound is also used in the agrochemical industry . It can be used in the synthesis of various agrochemicals, contributing to the development of more effective and environmentally friendly pesticides and fertilizers .
Pharmaceutical Applications
In the pharmaceutical industry, “2-Bromo-6-fluorobenzaldehyde” is used as an intermediate in the synthesis of various drugs . Its unique chemical properties make it a valuable component in the development of new medicines .
Dyestuff Field
“2-Bromo-6-fluorobenzaldehyde” is used in the dyestuff field . It can be involved in the synthesis of various dyes, contributing to the creation of new colors and improving the quality of existing ones .
Synthesis of Bicyclic Heterocycles
This compound is used to synthesize bicyclic heterocycles such as indazoles . This is achieved through a reaction of “2-Bromo-6-fluorobenzaldehyde”, primary amines, and sodium azide, catalyzed by copper (II) oxide .
Chiral Auxiliaries for Asymmetric Synthesis
The NMR probe can determine the enantiopurity of sulfinamides that are widely used as chiral auxiliaries for asymmetric synthesis . “2-Bromo-6-fluorobenzaldehyde” plays a significant role in this process .
Safety And Hazards
When handling 2-Bromo-6-fluorobenzaldehyde, it is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. It is also advised to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . The compound should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .
Relevant Papers There are several papers that discuss the properties and applications of 2-Bromo-6-fluorobenzaldehyde. For example, one paper presents a theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde . Another paper discusses the synthesis of 2-Bromo-6-fluorobenzaldehyde . These papers provide valuable insights into the characteristics and uses of 2-Bromo-6-fluorobenzaldehyde.
Eigenschaften
IUPAC Name |
2-bromo-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNILWKRAKKEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625903 | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluorobenzaldehyde | |
CAS RN |
360575-28-6 | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-fluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main advantage of the novel method for synthesizing 2-bromo-6-fluorobenzaldehyde described in the research?
A1: The research highlights a novel method for synthesizing 2-bromo-6-fluorobenzaldehyde that offers several advantages over potential previous methods. The authors specifically emphasize the convenience of operation, cost-effectiveness, and simplicity of the post-treatment process []. Furthermore, the method boasts high efficiency, achieving a product purity greater than or equal to 99.0% and a 100% conversion rate [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


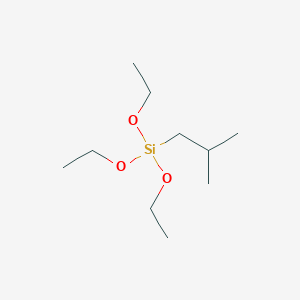
![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)
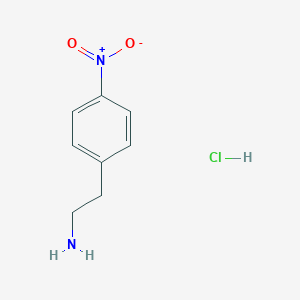

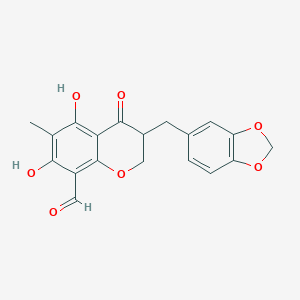

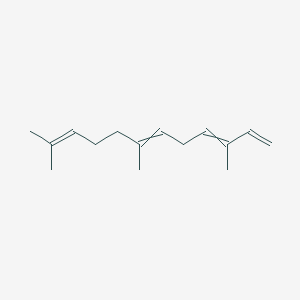
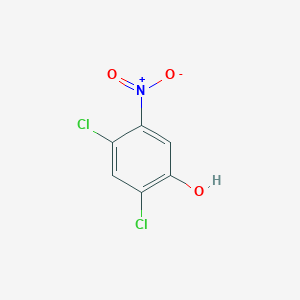
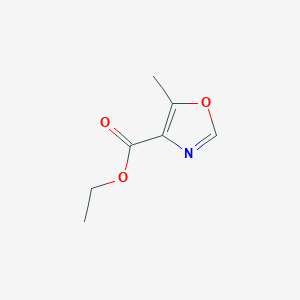
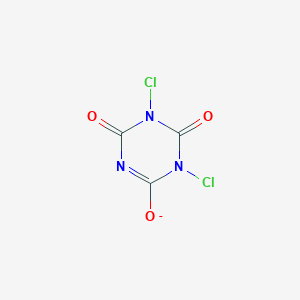
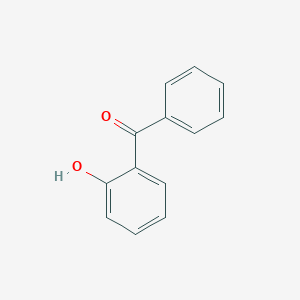

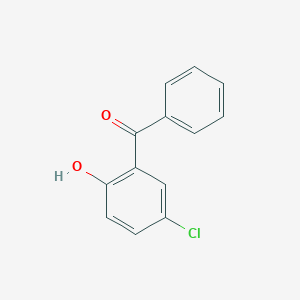
![Benzoxazolium, 3-ethyl-2-[7-(3-ethyl-2(3H)-benzoxazolylidene)-1,3,5-heptatrien-1-yl]-, iodide (1:1)](/img/structure/B104033.png)